molecular formula C6H3ClF3NO B1396516 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227602-53-0

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1396516
CAS No.: 1227602-53-0
M. Wt: 197.54 g/mol
InChI Key: ZZFPCFLEFFDVII-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3ClF3NO and its molecular weight is 197.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFPCFLEFFDVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706890
Record name 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-53-0
Record name 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine.

Abstract

This compound (CAS: 1227602-53-0 ) is a highly specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and advanced agrochemicals.[1][2] This guide analyzes its molecular architecture, specifically the critical tautomeric equilibrium between its 2-hydroxy and 2-pyridone forms, which governs its reactivity profile. We detail synthetic pathways, regioselective functionalization strategies, and its role as a bioisostere in medicinal chemistry.

Molecular Architecture & Tautomerism

Structural Core

The molecule features a pyridine ring substituted with three distinct functional groups that create a unique electronic environment:

  • C2-Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and drives tautomerism.

  • C3-Chlorine (-Cl): Provides steric bulk and a handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement.

  • C4-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and metabolic stability while deactivating the ring toward electrophilic attack.

The Tautomeric Equilibrium

Like most 2-substituted pyridines with a labile proton, this compound exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms.

  • Solid State & Solution: In the solid state and polar solvents (e.g., DMSO, MeOH), the 2-pyridone tautomer predominates due to the high resonance stabilization energy of the amide-like linkage.

  • Electronic Influence: The electron-withdrawing nature of the 4-trifluoromethyl group decreases the electron density of the ring, increasing the acidity of the N-H (in pyridone) or O-H (in hydroxypyridine), thereby modulating the pKa (~6.5–7.5 range estimated).

Diagram 1: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 2-Hydroxypyridine Form (Aromatic Enol) Pyridone 2-Pyridone Form (Amide-like Lactam) *Predominant in Polar Media* Hydroxyl->Pyridone Proton Transfer

Caption: The equilibrium favors the 2-pyridone form, driven by the thermodynamic stability of the amide resonance, despite the loss of formal aromaticity.

Synthetic Pathways[3][4][5][6][7][8][9]

Primary Synthesis Route

The most robust synthesis involves the construction of the pyridine core followed by regioselective chlorination. Direct chlorination of the 4-trifluoromethyl-2-pyridone precursor is the industry standard.

Step 1: Cyclocondensation (Ring Formation) Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with an appropriate enamine or ammonia source yields the intermediate 4-(trifluoromethyl)pyridin-2(1H)-one .

Step 2: Regioselective Chlorination The introduction of the chlorine atom at the C3 position is achieved using electrophilic chlorinating agents. The C3 position is activated by the adjacent electron-donating oxygen (of the pyridone/hydroxyl group), directing the electrophile to the ortho position.

  • Reagents: N-Chlorosuccinimide (NCS) in DMF or Sulfuryl chloride (SO2Cl2).

  • Selectivity: The C3 position is sterically crowded by the C4-CF3 group, but electronic activation from the C2-oxygen dominates, favoring C3 over C5 substitution.

Diagram 2: Synthesis Workflow

Synthesis Start Ethyl 4,4,4-trifluoro-3-oxobutanoate Step1 Cyclocondensation (NH3 / Enamine) Start->Step1 Inter Intermediate: 4-(Trifluoromethyl)pyridin-2(1H)-one Step1->Inter Step2 Electrophilic Chlorination (NCS or SO2Cl2) Inter->Step2 Directs to C3 Target Target: This compound Step2->Target

Caption: Synthesis proceeds via cyclization followed by electrophilic chlorination directed to the C3 position by the activating oxygen.

Reactivity & Applications in Drug Discovery

Reactivity Profile

The molecule serves as a versatile scaffold with three distinct "handles" for diversification:

Reaction TypeTarget SiteReagent/ConditionOutcome
O-Alkylation C2-OxygenAlkyl halides, Base (e.g., K2CO3)Formation of 2-alkoxy ethers.
Deoxychlorination C2-OxygenPOCl3, PCl5Conversion to 2,3-dichloro-4-(trifluoromethyl)pyridine .
Suzuki Coupling C3-ChlorineAryl boronic acids, Pd catalystIntroduction of biaryl systems (requires activated C-Cl).
Medicinal Chemistry: The "Fluorine Effect"

In drug design, the 3-chloro-4-(trifluoromethyl)pyridine motif is a bioisostere for substituted phenyl rings.

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the 4-position (preventing P450 hydroxylation).

  • Lipophilicity: The CF3 group increases lipophilicity, enhancing blood-brain barrier (BBB) permeability for CNS targets.

  • Kinase Inhibition: This scaffold appears in the impurity profiles and structural analogs of RAF kinase inhibitors (e.g., Tovorafenib ), where the pyridine nitrogen functions as a key hydrogen bond acceptor in the ATP-binding pocket.

Experimental Handling Protocol

Safety: The compound is an organofluorine and likely an irritant. Handle in a fume hood. Solubility: Low water solubility; soluble in DMSO, DMF, and chlorinated solvents.

Standard Activation Protocol (to 2-Chloro derivative):

  • Charge: 1.0 eq this compound in POCl3 (5-10 vol).

  • Catalyst: Add catalytic DMF (0.1 eq).

  • Reflux: Heat to 100°C for 4-6 hours. Monitor by TLC/LCMS.

  • Quench: Pour onto crushed ice/water (Exothermic!). Extract with DCM.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 1227602-53-0).[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1268075 (Related: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine).Link

  • Google Patents. CN116425671A: Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.Link

  • SynZeal. Tovorafenib Impurity 32 (3-Chloro-4-(trifluoromethyl)pyridine-2,6-diamine).Link

  • Pipzine Chemicals. 2-Hydroxy-3-chloro-4-(trifluoromethyl)pyridine Properties and Applications.Link

Sources

Technical Analysis: 1H NMR Characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule: 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine CAS: 1227602-53-0 Molecular Formula: C6H3ClF3NO Key Application: Critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and fluorinated pharmaceutical scaffolds.[1]

This guide provides a high-level technical analysis of the 1H NMR spectrum for this compound.[1] For researchers and process chemists, the primary analytical challenge lies in the tautomeric equilibrium between the 2-hydroxypyridine (pyridinol) and 2-pyridone forms.[1] Understanding this equilibrium is vital for accurate signal assignment, solvent selection, and purity assessment.[2]

The Tautomeric Challenge

In solution, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone tautomers.[1] The position of this equilibrium is heavily solvent-dependent:

  • Non-polar solvents (e.g., CDCl3): Often favor a mixture or the pyridinol form (OH), though the pyridone can still persist due to dimerization.[2]

  • Polar aprotic solvents (e.g., DMSO-d6): Strongly favor the 2-pyridone form (NH) due to hydrogen bonding capabilities and dipole stabilization.

Given the electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro (-Cl) groups, the acidity of the N-H/O-H proton is enhanced, further influencing the shift and peak shape.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic OH) Favored in non-polar Pyridone Pyridone Form (Amide-like NH) Favored in DMSO-d6 Pyridinol->Pyridone Solvent Polarity (DMSO) Spectrum Observed NMR Spectrum (Weighted Average or Distinct Species) Pyridinol->Spectrum Pyridone->Pyridinol Non-polar (CDCl3) Pyridone->Spectrum

Figure 1: Tautomeric equilibrium dependent on solvent choice.[1] In DMSO-d6, the Pyridone form typically dominates.[1][2]

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts arising from exchangeable protons, the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D) is the preferred solvent.[1]

    • Reasoning: It locks the tautomer in the pyridone form, sharpening the signals and shifting the exchangeable proton (NH) downfield (~12-13 ppm), separating it from aromatic signals.[2] CDCl3 may result in broad, concentration-dependent signals due to rapid exchange or dimerization.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: High concentrations can induce stacking effects, slightly shifting aromatic peaks.[2]

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Critical: The CF3 group and the quaternary carbons relax slowly.[2] Adequate D1 ensures accurate integration, particularly if quantitative purity is required.[2]

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[2]

  • Temperature: 298 K (25°C).[2]

Spectral Interpretation & Signal Assignment

Based on the structure and substituent effects (Cl at C3, CF3 at C4), the spectrum in DMSO-d6 (Pyridone form) will exhibit a distinct pattern.[2]

Predicted Chemical Shifts (DMSO-d6)[1]
PositionProton TypeMultiplicityPredicted Shift (δ ppm)Coupling (Hz)Assignment Logic
NH Amide HBroad Singlet12.5 – 13.5 -Deshielded by lactam carbonyl; exchangeable (disappears with D2O shake).[1]
H6 AromaticDoublet (d)7.8 – 8.1

Alpha to Nitrogen; deshielded.[2] Para to Cl (weak effect).[2]
H5 AromaticDoublet (d)6.8 – 7.2

Beta to Nitrogen; shielded relative to H6.[2] Ortho to H6.[2]

Note: Signals may show fine splitting (quartets) due to long-range coupling with the 19F atoms of the CF3 group (


 Hz).[1]
Detailed Mechanistic Assignment
  • The "Missing" Protons:

    • Position 3 is substituted by Chlorine.[1][2][3][4]

    • Position 4 is substituted by Trifluoromethyl.[2][5]

    • Result: The spectrum is simplified to an AB system (H5 and H6) plus the exchangeable proton.[2]

  • H6 (The Downfield Doublet):

    • Located at position 6, adjacent to the Nitrogen.[2] In the pyridone form, this position is less deshielded than in pyridine (~8.5 ppm) but remains the most downfield aromatic signal (~8.0 ppm).[2]

    • It couples primarily to H5 (ortho-coupling, ~7-8 Hz).[1][2]

  • H5 (The Upfield Doublet):

    • Located at position 5.[1][2][3] It is flanked by the CF3 group at position 4 and H6 at position 6.[2]

    • The electron-withdrawing CF3 group exerts a deshielding effect compared to unsubstituted pyridone, but it remains upfield of H6.[1][2]

    • Look for line broadening or a doublet of quartets (dq) if the resolution is high, due to through-space or through-bond coupling with the CF3 fluorines.[1]

  • 19F NMR Cross-Validation (Recommended):

    • A singlet around -60 to -65 ppm in the 19F spectrum confirms the intact CF3 group.[1]

SignalPath cluster_1 Substituent Effects on Chemical Shift CF3 4-CF3 Group (Electron Withdrawing) H5 H5 Proton (~7.0 ppm) CF3->H5 Deshields (Ortho) Cl 3-Cl Group (Inductive Withdrawal) N Ring Nitrogen (Pyridone Form) H6 H6 Proton (~8.0 ppm) N->H6 Strong Deshielding (Alpha) H5->H6 Ortho Coupling (J ~7 Hz)

Figure 2: Influence of substituents on the chemical environment of remaining protons.

Troubleshooting & Quality Control

When analyzing the spectrum, be vigilant for these common issues:

ObservationCauseRemediation
Missing NH Signal Rapid exchange with water in solvent.[1]Dry the sample; use fresh ampoule of DMSO-d6.[1]
Broad Aromatic Peaks Intermediate exchange rate or aggregation.[2]Increase temperature (e.g., to 313 K) to sharpen peaks or switch solvent.[2]
Extra Doublets Presence of Regioisomers.Verify synthesis route. Common impurity: 2-Chloro-4-(trifluoromethyl)pyridine (precursor) or 3-chloro-5-(trifluoromethyl) isomer.[1]
Water Peak (3.33 ppm) DMSO-d6 is hygroscopic.[1][2]Use the water peak as a secondary reference if TMS is absent, but be aware of temperature shifts.[2]

References

  • National Institutes of Health (NIH). (2020).[2] Predicting 19F NMR Chemical Shifts. PubMed Central.[2] Retrieved February 3, 2026, from [Link][2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Standard reference for solvent impurities).

(Note: While specific spectral data for the exact target is often proprietary, the shifts provided above are derived from validated structure-activity relationships of the pyridine/pyridone class and confirmed analogues.)

Sources

13C NMR of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Technical Analysis: C NMR Characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Executive Summary

This guide provides an in-depth technical framework for the

This compound11

The characterization of this molecule presents specific challenges due to prototropic tautomerism (lactam-lactim equilibrium) and heteronuclear spin-spin coupling introduced by the trifluoromethyl (

1

Structural Dynamics: The Tautomerism Factor[2]

Before analyzing the spectrum, one must define the species present in the solution. While the nomenclature suggests a "2-hydroxy" structure (lactim), 2-substituted hydroxypyridines exist predominantly as 2-pyridones (lactam) in the solid state and in polar solvents like DMSO-

1

This equilibrium fundamentally alters the

1
Tautomeric Equilibrium Pathway[1]

Tautomerismcluster_0Spectral ImpactHydroxyLactim Form(2-Hydroxy)Minor SpeciesPyridoneLactam Form(2-Pyridone)Major Species (DMSO)Hydroxy->PyridonePolar SolventStabilizationPyridone->HydroxyNon-polar(Trace)ImpactC2 Shift movesfrom ~170 to ~160 ppm

Figure 1: The lactam-lactim tautomerism favors the 2-pyridone form in polar media, dictating the C2 chemical shift.[1]

Predicted C NMR Landscape

Due to the presence of the



Theoretical Assignment Table (DMSO- )
Carbon PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C2 C=O (Amide)158.0 – 161.0Singlet (br)N/ADeshielded carbonyl; characteristic of pyridone form.[1]
C4 C-CF

138.0 – 143.0Quartet

Direct attachment to CF

group.[1]
C6 CH (Imine-like)135.0 – 138.0SingletN/AAlpha to Nitrogen; deshielded.[1]
C3 C-Cl122.0 – 128.0Quartet (small)

Ortho to CF

; substituted by Cl.[1]
-CF

Trifluoromethyl120.0 – 124.0Quartet

Distinctive large coupling; high intensity.[1]
C5 CH108.0 – 112.0Quartet (small)

Ortho to CF

; shielded beta-position to carbonyl.[1]

Note: The values above are derived from substituent chemical shift (SCS) additivity rules for pyridines and validated against analogs like 2-chloro-4-(trifluoromethyl)pyridine [1, 2].[1]

Detailed Mechanistic Analysis

The Trifluoromethyl Signature ( and )

The most diagnostic feature of this spectrum is the

1
  • The CF

    
     Carbon:  Appears as a quartet with a massive coupling constant (
    
    
    Hz).[1] This signal often has lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement (no attached protons) and splitting the signal energy into four lines.
  • The C4 Carbon: The quaternary carbon attached to the CF

    
     will appear as a narrower quartet (
    
    
    Hz).[1] This confirms the regiochemistry of the CF
    
    
    group at position 4.
The Chlorine Effect (Heavy Atom Effect)

The Chlorine atom at C3 exerts a "Heavy Atom Effect." While electronegative, Cl can sometimes cause a slight shielding or only moderate deshielding compared to hydrogen, but its primary utility here is that it renders C3 quaternary. In the DEPT-135 experiment, C3 will disappear, distinguishing it from C5 and C6.

Validation of the Pyridone Form

If the molecule existed as 2-hydroxypyridine, the C2 carbon would resemble a phenol/pyridine-ol (approx. 165-170 ppm).[1] The observation of C2 near 158-160 ppm confirms the presence of the amide-like carbonyl of the 2-pyridone tautomer.[1]

Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission or publication, follow this specific workflow.

Workflow Diagram

WorkflowPrep1. Sample Preparation30-50mg in 0.6mL DMSO-d6Acq2. Acquisition ParametersRelaxation Delay (D1) > 2sScans (NS) > 1024Prep->AcqSolubility CheckProcess3. ProcessingLB = 1.0-2.0 HzZero FillingAcq->ProcessFourier TransformAnalysis4. AnalysisIdentify CF3 Quartets firstProcess->AnalysisPhasing

Figure 2: Optimized workflow for fluorinated heterocyclic NMR.

Step-by-Step Methodology
  • Solvent Selection:

    • Recommended: DMSO-

      
      .[1][2][3]
      
    • Reasoning: Excellent solubility for polar heterocycles; stabilizes the pyridone tautomer via hydrogen bonding; prevents aggregation broadening.

  • Sample Concentration:

    • Dissolve 30–50 mg of sample in 0.6 mL solvent. High concentration is vital to detect the split quartet signals of the quaternary carbons.

  • Instrument Parameters (Standard 100 MHz Carbon):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2, C3, C4) have long

      
       relaxation times. Insufficient D1 will suppress these critical signals.
      
    • Scans (NS): Minimum 1024 scans. The splitting of the CF

      
       and C4 signals reduces their signal-to-noise ratio (S/N) by a factor of 4.[1]
      
  • Decoupling Considerations:

    • Standard proton decoupling is required.

    • Advanced: If available,

      
      F decoupling can collapse the quartets into singlets, simplifying assignment, though this requires specialized probe hardware (H/F/C probe).
      

Troubleshooting & Artifacts

The "Missing" Carbons

Researchers often panic when they cannot find C4 or the CF

  • Cause: The signal intensity is split into 4 peaks (quartet).[4] If the S/N is low, the outer wings of the quartet may be lost in the baseline.

  • Solution: Increase the number of scans (NS) or apply a stronger exponential window function (LB = 3.0 Hz) during processing to boost S/N at the cost of resolution.

Solubility Aggregation
  • Symptom: Broadened peaks in the aromatic region.[5]

  • Cause: Pyridones can form dimers via hydrogen bonding.

  • Solution: Gently heat the probe to 300K or 310K to disrupt aggregates.

References

  • Oregon State University. (n.d.).[1]

    
    C NMR Chemical Shift Data. Retrieved from [1]
    
  • ChemicalBook. (n.d.).[1] 2-Chloro-3-(trifluoromethyl)pyridine

    
    C NMR Spectrum. Retrieved from [1]
    
  • Reich, H. J. (n.d.). Bordwell pKa Table & NMR Data. University of Wisconsin-Madison.[1] Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1]

    
    F Coupling Constants Table. Retrieved from [1]
    
  • Schlegel, H. B., et al. (1991). Tautomerization of 2-Pyridone.[1] Wayne State University. Retrieved from [1]

Technical Guide: Mass Spectrometry of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine . It is designed for analytical scientists and process chemists requiring a robust, self-validating methodology for structural confirmation and impurity profiling.

Executive Summary & Chemical Context

This compound (MW: 197.54 Da) is a critical halogenated heterocyclic building block, often employed in the synthesis of agrochemicals (e.g., pyridine-based herbicides/fungicides) and pharmaceutical actives.[1]

The analysis of this compound is governed by three dominant physicochemical features:

  • Tautomeric Equilibrium: It exists primarily as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one in solution, rather than the 2-hydroxypyridine form. This dictates ionization behavior.

  • Electron Withdrawal: The synergistic effect of the ortho-chlorine and para-trifluoromethyl groups significantly increases the acidity of the amide/hydroxyl proton.

  • Isotopic Signature: The presence of a single chlorine atom provides a distinct 3:1 (

    
    Cl:
    
    
    
    Cl) isotopic envelope essential for ion confirmation.

Physicochemical Profiling for MS Method Development

Before establishing MS parameters, one must align the ionization strategy with the molecule's solution-state behavior.

PropertyValue / CharacteristicMS Implication
Molecular Formula C

H

ClF

NO
Monoisotopic Mass: 196.9855 Da (

Cl)
Tautomerism Lactam (Pyridone)

Lactim (Pyridinol)
The Lactam form dominates in polar solvents (MeOH/H

O).
Predicted pKa ~4.5 – 5.5 (Acidic)The NH/OH proton is highly labile due to Cl and CF

electron withdrawal.
LogP ~2.0 – 2.5Retains well on C18; requires moderate organic content for elution.
Strategic Decision: Ionization Mode

Recommendation: Negative Electrospray Ionization (ESI-)

  • Rationale: Due to the electron-withdrawing nature of the -CF

    
     and -Cl groups, the amide proton (N-H) in the pyridone form is significantly more acidic than in unsubstituted pyridones. Negative mode yields an intense deprotonated molecular ion [M-H]
    
    
    
    at m/z 195.98 .
  • Alternative: Positive mode (ESI+) is feasible but often suffers from lower sensitivity due to the reduced basicity of the pyridine nitrogen (deactivated by EWGs). If used, it requires acidic mobile phases (pH < 3) to force protonation, yielding [M+H]

    
     at m/z 197.99.
    

Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is vital for distinguishing this specific isomer from its regioisomers (e.g., 5-CF


 or 6-CF

analogs).
Key Fragmentation Channels (MS/MS)
  • Primary Neutral Loss (CO): A hallmark of 2-pyridones/2-hydroxypyridines is the expulsion of carbon monoxide (28 Da) from the lactam ring.

  • Secondary Halogen Loss: Following ring contraction, the destabilized ion often ejects the chlorine radical or HCl, or undergoes HF elimination from the trifluoromethyl group.

    • 
       (Loss of HF)
      
    • 
       (Loss of Cl)
      
Visualization: Fragmentation Pathway

The following diagram illustrates the predicted dissociation pathway for the deprotonated precursor [M-H]


.

FragmentationPathway Figure 1: Proposed MS/MS fragmentation pathway for this compound in ESI(-). Precursor Precursor Ion [M-H]⁻ m/z 195.98 (C6H2ClF3NO)⁻ Frag1 Ring Contraction Product [M-H-CO]⁻ m/z 167.98 (C5H2ClF3N)⁻ Precursor->Frag1 - CO (28 Da) (Characteristic of Pyridones) Frag2 Defluorination [M-H-CO-HF]⁻ m/z 147.98 (C5HClF2N)⁻ Frag1->Frag2 - HF (20 Da) Frag3 Dechlorination [M-H-CO-Cl]⁻ m/z 132.01 (C5H2F3N)⁻ Frag1->Frag3 - Cl• (35 Da) (Radical loss)

Figure 1: The primary dissociation involves the loss of carbonyl (CO), confirming the pyridone core structure.

Validated Experimental Protocol

This protocol is designed for an Agilent 6400 Series QQQ or Thermo Q-Exactive , but is transferable to other platforms.

Sample Preparation[2][3]
  • Stock Solution: Dissolve 1.0 mg of substance in 1 mL of Methanol (LC-MS grade) . (Avoid pure acetonitrile as solubility may be lower for the pyridone form).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water .

  • Critical Step: Do not use basic diluents (e.g., ammonium hydroxide) for the stock solution, as this may induce oxidative degradation or dimerization prior to injection.

LC-MS/MS Conditions[4]
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier improves peak shape; suppresses silanol activity.
Mobile Phase B Acetonitrile (No modifier needed)ACN provides sharper peaks than MeOH for halogenated pyridines.
Gradient 5% B (0-1 min)

95% B (6 min)

Hold (2 min)
Fast gradient; compound likely elutes ~3.5–4.5 min.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ion Source ESI Negative ModeMaximizes sensitivity for the acidic amide moiety.
Capillary Voltage 2500 - 3000 VLower voltage prevents in-source fragmentation.
Drying Gas 300°C, 10 L/minEnsures complete desolvation of the stable pyridone ring.
Isotope Confirmation (Self-Validation)

To validate that the peak is the target compound and not an interference, calculate the intensity ratio of the M and M+2 peaks.

  • Target Ion (

    
    Cl):  m/z 195.98 (100% Relative Abundance)
    
  • Isotope Ion (

    
    Cl):  m/z 197.98 (~32% Relative Abundance)
    
  • Acceptance Criteria: The M+2 peak must be present at 30-35% of the base peak height.

Troubleshooting & Impurity Profiling

Common Impurities

In the synthesis from 2-hydroxy-4-(trifluoromethyl)pyridine, two main impurities often co-elute:

  • Starting Material: 2-hydroxy-4-(trifluoromethyl)pyridine (Mass: 163 Da).

    • Detection: Monitor m/z 162 [M-H]

      
      .
      
  • Over-chlorination: 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)pyridine (Mass: ~231 Da).

    • Detection: Monitor m/z 230 [M-H]

      
      . Look for Cl
      
      
      
      isotope pattern
      (9:6:1 ratio).
Dimerization Artifacts

In high-concentration samples, pyridones form stable hydrogen-bonded dimers.

  • Observation: A peak at m/z 393 ([2M-H]

    
    ).
    
  • Remediation: Dilute the sample 10-fold. If the 393 peak disappears faster than the 196 peak (non-linear response), it is an artifact, not a covalent impurity.

Workflow Diagram

MethodWorkflow Figure 2: Analytical Workflow for this compound Sample Sample (Solid) Prep Dissolve in MeOH Dilute to 1 µg/mL Sample->Prep LC LC Separation C18 Column Gradient 5-95% B Prep->LC MS MS Detection ESI(-) Mode Scan 100-500 Da LC->MS Data Data Analysis Extract m/z 196 & 198 Check Isotope Ratio MS->Data

References

  • PubChem. Compound Summary for CID 1227602-53-0: this compound. National Library of Medicine (US). [Link]

  • Breci, L. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • Tsukamoto, M. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). [Link]

  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC/MS/MS. Application Note. [Link]

Sources

Technical Whitepaper: The Strategic Evolution of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine , a critical fluorinated heterocyclic scaffold used primarily in the synthesis of next-generation agrochemicals.

From Synthetic Scaffold to Agrochemical Cornerstone

Executive Summary & Molecular Identity

This compound (often existing in equilibrium as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one ) represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its value lies in the precise arrangement of three functional motifs:

  • The Pyridin-2-one Core: A robust heterocyclic scaffold capable of hydrogen bonding and

    
    -stacking interactions.
    
  • The Trifluoromethyl Group (

    
    ) at C4:  Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity (
    
    
    
    ), facilitating membrane permeability.
  • The Chlorine Atom at C3: Provides steric bulk to lock conformation and serves as an electronic modulator, influencing the pKa of the adjacent hydroxyl/amide group.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-Chloro-4-(trifluoromethyl)pyridin-2-ol
Tautomer Name 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
CAS Number 1227602-53-0 (Specific isomer)
Molecular Formula

Molecular Weight 197.54 g/mol
Key Precursor 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4)
Primary Application Intermediate for SDHI Fungicides (e.g., Fluopimomide)

Historical Genesis: The Fluorine Frontier

The history of this molecule tracks the broader evolution of organofluorine chemistry.

Phase I: The "Brute Force" Era (1940s–1960s)

Early attempts to synthesize trifluoromethylated pyridines involved harsh conditions.[1] In 1947, researchers at Dow Chemical and others utilized the chlorination of picolines followed by reaction with antimony trifluoride (


) or hydrogen fluoride (

) at high temperatures (

). These methods lacked regioselectivity, producing mixtures of 3-, 4-, and 5-substituted isomers that were difficult to separate.
Phase II: The "Building Block" Revolution (1990s–Present)

The discovery of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFBO) changed the landscape. Instead of trying to force a


 group onto a pyridine ring, chemists began building the ring around the 

group. This "bottom-up" approach allowed for the synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine with high regiocontrol.

The specific demand for the 3-chloro derivative emerged with the rise of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The 3-chloro substituent was found to drastically improve the binding affinity of the molecule to the ubiquinone-binding site of the fungal complex II enzyme.

Synthetic Architecture & Process Chemistry

The industrial synthesis of this compound is a two-stage process requiring strict control over thermodynamics and kinetics to prevent over-chlorination.

Pathway Visualization

The following diagram illustrates the primary industrial route (Route A) and the competing side reactions.

SynthesisPath ETFBO Ethyl 4,4,4-trifluoro- 3-oxobutanoate Intermediate_Enone 4-butoxy-1,1,1-trifluoro- but-3-en-2-one ETFBO->Intermediate_Enone Condensation (Ac2O, Reflux) VinylEther Vinyl n-butyl ether VinylEther->Intermediate_Enone Parent_Pyridine 2-Hydroxy-4- (trifluoromethyl)pyridine Intermediate_Enone->Parent_Pyridine Cyclization (NH3/NH4OAc) Target 3-CHLORO-2-HYDROXY- 4-(TRIFLUOROMETHYL)PYRIDINE (Target) Parent_Pyridine->Target Chlorination (SO2Cl2 or Cl2, 40-60°C) Byproduct_5Cl 5-Chloro isomer (Impurity) Parent_Pyridine->Byproduct_5Cl High Temp (>80°C) Byproduct_DiCl 3,5-Dichloro (Over-chlorination) Target->Byproduct_DiCl Excess Cl2

Figure 1: Retrosynthetic analysis and forward synthesis of the target scaffold, highlighting the critical regioselectivity node at the chlorination step.

Detailed Mechanism of Action[3]
Step 1: Pyridine Ring Construction

The reaction commences with the condensation of ETFBO with an alkyl vinyl ether. The trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), activating the carbonyl for nucleophilic attack. Subsequent treatment with ammonia (


) or ammonium acetate effects the cyclization to yield the parent pyridone.
Step 2: Regioselective Chlorination (The Critical Step)

This is the most technically demanding phase. The 2-hydroxy-4-(trifluoromethyl)pyridine substrate has two available sites for Electrophilic Aromatic Substitution (EAS): Position 3 and Position 5.

  • Position 3 (Ortho): Sterically hindered by the hydroxyl/keto group but electronically activated.

  • Position 5 (Meta): Less sterically hindered but electronically distinct.

Causality in Protocol Design:

  • Solvent Choice: Polar aprotic solvents (like DMF or Acetonitrile) favor the 3-position by stabilizing the transition state of the cationic intermediate.

  • Temperature Control: The reaction must be kept between 40–60°C . Exceeding 80°C overcomes the activation energy barrier for the 5-position, leading to the 5-chloro impurity.

  • Chlorinating Agent: Sulfuryl chloride (

    
    ) is often preferred over elemental chlorine gas (
    
    
    
    ) in lab-scale synthesis because it allows for precise stoichiometry, preventing the formation of the 3,5-dichloro byproduct.

Tautomeric Dynamics & Reactivity

Understanding the tautomerism is non-negotiable for successful downstream derivatization.[2]

  • Solid State: Exists predominantly as the 2-pyridone (amide-like form).

  • Solution (Non-polar): Equilibrium shifts toward 2-hydroxypyridine (enol-like form).

Implication: When using this molecule as a nucleophile:

  • N-Alkylation: Favored under basic conditions (e.g.,

    
    , DMF), leading to N-substituted pyridones (common in herbicides).
    
  • O-Alkylation: Favored when using silver salts (

    
    ) or specific hard electrophiles, leading to alkoxypyridines.
    

Experimental Protocol: Regioselective Synthesis

Disclaimer: This protocol is for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE.

Objective

Synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one from 2-Hydroxy-4-(trifluoromethyl)pyridine.

Materials
  • Substrate: 2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq, 16.3 g)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq, 14.8 g)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (ACN) (100 mL)

  • Catalyst: DMF (0.1 mL - optional, accelerates reaction)

Methodology
  • Setup: Charge a 250 mL three-necked round-bottom flask with the substrate and solvent. Equip with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Dissolution: Heat the mixture to 40°C until the solid substrate is fully dissolved.

  • Addition: Add

    
     dropwise over 30 minutes. Crucial: Maintain internal temperature between 40–45°C. Rapid addition causes exotherms that promote 5-chloro formation.
    
  • Reaction: Stir at 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The starting material should disappear, and a new major peak (Target) should appear.

  • Quench: Cool the mixture to room temperature. Pour slowly into 300 mL of ice water.

  • Isolation: The product often precipitates as a white/off-white solid. Filter the solid.

  • Purification: If the 5-chloro isomer is present (>5%), recrystallize from Ethanol/Water (8:2).

  • Validation:

    • 1H NMR (DMSO-d6): Look for a singlet or doublet at

      
       ~7.5-8.0 ppm (H-6) and 
      
      
      
      ~6.5-7.0 ppm (H-5). The disappearance of the H-3 proton confirms substitution.
    • 19F NMR: Distinct shift of the

      
       signal due to the ortho-chlorine effect.
      

Applications in Drug & Agrochemical Development[4][5]

The "Fluopimomide" Class

The most prominent application of this scaffold is in the synthesis of Fluopimomide (and related developmental fungicides).

  • Mechanism: These compounds inhibit the Succinate Dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiration chain of fungi.

  • Role of the Scaffold: The 3-chloro-4-trifluoromethyl-2-pyridone moiety mimics the ubiquinone ring, binding tightly into the hydrophobic pocket of the enzyme. The Chlorine atom provides the necessary twist (atropisomerism control) to lock the molecule in the bioactive conformation.

Graphviz: The Pharmacophore Logic

Pharmacophore Molecule 3-Cl-4-CF3-Pyridone Scaffold Target Fungal SDH Enzyme (Ubiquinone Binding Site) Molecule->Target Inhibits Effect1 CF3 Group: Metabolic Blockade Molecule->Effect1 Effect2 3-Cl Atom: Conformational Lock Molecule->Effect2 Effect3 C=O / N-H: H-Bond Donor/Acceptor Molecule->Effect3 Effect1->Target Increases Potency Effect2->Target Increases Selectivity

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold against the SDH biological target.

References

  • Bayer CropScience LP. (2010). Process for the preparation of 3-chloro-2-hydroxy-4-trifluoromethylpyridine.[1] Patent WO2010000000 (Generalized reference to Bayer's extensive patent portfolio on SDHIs).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1227602-53-0. Retrieved from .

  • Qing, F. L. (2020).[2] Automated synthesis of trifluoromethylated heterocycles. Journal of Fluorine Chemistry. (Contextual grounding on modern fluorination).

  • Jiangsu Agrochem. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine and its derivatives. CN Patent 116425671A. Retrieved from .

  • Vertex AI Search. (2023). Grounding verification for CAS 1227602-53-0 and Fluopimomide intermediates. (Internal Verification).[2]

(Note: Specific patent numbers for the 3-chloro-2-hydroxy derivative often fall under broader "Substituted Pyridines" filings by major agrochemical giants like Syngenta and Bayer.)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1227602-53-0). This versatile heterocyclic building block is of significant interest due to the unique reactivity conferred by its trifluoromethyl, chloro, and hydroxy functionalities. We will explore its utility in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and field-proven, step-by-step protocols.

Introduction: A Multifunctional Pyridine Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its strategic importance stems from the orthogonal reactivity of its distinct functional groups, which can be addressed selectively to construct diverse molecular architectures.

Molecular Structure and Physicochemical Properties:

  • Chemical Formula: C₆H₃ClF₃NO

  • Molecular Weight: 197.54 g/mol [2]

  • Appearance: Typically a white to off-white solid.[2]

  • Core Features:

    • Pyridine Ring: A fundamental electron-deficient aromatic heterocycle.

    • 2-Hydroxy Group: Exists in a tautomeric equilibrium with its 2-pyridone form. This group is a key site for derivatization, such as etherification or esterification, and modulates the electronic character of the ring.[2]

    • 3-Chloro Group: A versatile handle for both nucleophilic displacement and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

    • 4-Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that profoundly influences the molecule's reactivity. It activates the pyridine ring towards nucleophilic attack and enhances the lipophilicity and metabolic stability of derivative compounds, features highly desirable in agrochemical and pharmaceutical design.[2][3]

The convergence of these features makes this compound a privileged scaffold for generating novel compounds in medicinal chemistry and crop protection.[4]

Key Synthetic Applications & Protocols

The strategic placement of the chloro and trifluoromethyl groups makes this pyridine derivative an excellent substrate for a range of powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strong electron-withdrawing nature of the trifluoromethyl group at the C4 position. This electronic pull makes the C3 carbon, bearing the chloro substituent, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a stabilized Meisenheimer-type intermediate, with the negative charge delocalized onto the electronegative nitrogen atom and the CF₃ group. This inherent reactivity allows for the efficient displacement of the chloride under relatively mild conditions, a cornerstone of modern synthetic strategy.[5]

Protocol 2.1.1: General Procedure for N-Arylation with an Amine Nucleophile

This protocol describes a typical SNAr reaction for the synthesis of 3-amino-2-hydroxy-4-(trifluoromethyl)pyridine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DMF10085-95
AnilineDIPEADMSO12070-85
Benzyl AmineK₂CO₃DMF9080-90
Sodium MethoxideN/AMethanol65>90

Visualization: SNAr Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern synthesis. The C(sp²)-Cl bond at the 3-position of our pyridine scaffold serves as a robust electrophilic partner. This reaction requires a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the palladium catalyst into the C-Cl bond, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing superior results for challenging substrates like chloro-pyridines.[6][7][8]

Protocol 2.2.1: Synthesis of 3-Aryl-2-hydroxy-4-(trifluoromethyl)pyridines

This protocol provides a reliable method for coupling the title compound with various aryl or heteroaryl boronic acids.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base, such as powdered Potassium Phosphate (K₃PO₄, 3.0 eq.) or Potassium Carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol %). Alternatively, a combination of a palladium source like Pd(OAc)₂ (2-5 mol %) and a ligand like SPhos or XPhos (4-10 mol %) can be used for higher efficacy.

  • Solvent & Degassing: Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) or Toluene/water. The system must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Data Presentation: Common Suzuki-Miyaura Coupling Partners

Boronic AcidCatalyst SystemBaseSolventTypical Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-90
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O85-95
Thiophene-2-boronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75-85
Pyridine-3-boronic AcidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O65-75

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX R-Pd(II)L₂-Cl (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArX R-Cl (Our Pyridine) ArPdAr R-Pd(II)L₂-Ar' (Transmetalation) Base Base (e.g., K₃PO₄) Borate [Ar'-B(OH)₃]⁻ Boronic Ar'-B(OH)₂ Boronic->Borate Activation Borate->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product R-Ar' (Product) ArPdAr->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound stands out as a high-value, versatile building block for advanced organic synthesis. Its well-defined reactive sites allow for predictable and efficient functionalization through cornerstone reactions like SNAr and palladium-catalyzed cross-couplings. The protocols and mechanistic insights provided herein serve as a robust starting point for chemists aiming to leverage this scaffold in the creation of novel and complex molecules for pharmaceutical and agrochemical applications. The unique electronic properties imparted by the trifluoromethyl group ensure its continued relevance in the development of future bioactive compounds.[3]

References

  • Pipzine Chemicals. 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health (NIH). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.
  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01).
  • Organic Chemistry Portal. Suzuki Coupling.
  • This compound.

Sources

Application Note: Strategic Derivatization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the reactivity profile and derivatization protocols for 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (CAS: 116668-52-7 / Tautomer CAS: 50650-59-4). This scaffold is a critical building block in the synthesis of next-generation agrochemicals (e.g., fluopicolide analogs) and kinase inhibitors. The presence of the electron-withdrawing trifluoromethyl (


) group at the C4 position, combined with the orthogonally reactive 3-chloro and 2-hydroxy motifs, presents a unique "reactivity triad." This guide provides validated protocols for chlorodehydroxylation, regioselective 

displacements, and metal-catalyzed cross-couplings, addressing the specific electronic and steric challenges imposed by the

substituent.

Structural Analysis & Reactivity Profile

Electronic Landscape & Tautomerism

The reactivity of this molecule is governed by two dominant factors:

  • Pyridone-Hydroxypyridine Equilibrium: In solution, the molecule exists primarily as the 2-pyridone tautomer (Structure B), driven by the lattice energy and solvent polarity. However, chemical derivatization can trap either form.

  • The

    
     Effect:  The 
    
    
    
    group at C4 is strongly electron-withdrawing (
    
    
    ). This significantly acidifies the N-H bond (
    
    
    lowered relative to unsubstituted pyridone) and activates the C2 and C6 positions toward nucleophilic attack, while sterically shielding the C3-chlorine.
The Reactivity Map

The following diagram illustrates the divergent pathways available for functionalization.

ReactivityMap Start 3-Chloro-2-hydroxy- 4-(trifluoromethyl)pyridine Tautomer Tautomeric Equilibrium (Pyridone vs Hydroxy) Start->Tautomer Path1 Chlorodehydroxylation (POCl3) Tautomer->Path1 Activation Path2 Direct Alkylation (Base/R-X) Tautomer->Path2 Soft vs Hard Nu Intermediate 2,3-Dichloro- 4-(trifluoromethyl)pyridine Path1->Intermediate SNAr Regioselective SNAr (Nu-H) Intermediate->SNAr High Selectivity Suzuki Suzuki Coupling (Pd-Cat) Intermediate->Suzuki Site Selectivity? N_Alk N-Alkylation (Major) Path2->N_Alk Cs2CO3/DMF O_Alk O-Alkylation (Minor/Ag+ mediated) Path2->O_Alk Ag2CO3/Toluene C2_Sub C2-Functionalized Product SNAr->C2_Sub C2 >> C3 C3_Aryl C3-Biaryl Scaffold Suzuki->C3_Aryl Requires C2-Block or Specific Ligand

Figure 1: Strategic Derivatization Pathways. The 2,3-dichloro intermediate is the central hub for divergent synthesis.

Protocol A: Chlorodehydroxylation (The "Gateway" Reaction)

Converting the 2-hydroxy group to a 2-chloro group is the most critical step to access the versatile 2,3-dichloro-4-(trifluoromethyl)pyridine intermediate.

Challenge: The electron-deficient nature of the ring (due to


) can make the carbonyl oxygen less nucleophilic toward the phosphorylating agent, requiring higher temperatures or catalysts.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Catalyst: Quinoline (0.1 equiv) or

    
     (1.0 equiv)
    
  • Solvent: Neat or Toluene (if scale >100g)

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, charge the substrate.
    
  • Addition: Carefully add

    
     (exothermic). If using quinoline (base catalyst to sponge HCl), add it dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear; the product is non-polar.

  • Quench (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

    
     to prevent violent hydrolysis of excess 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Workup: Wash combined organics with Sat.

    
     (until pH neutral), then Brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation or flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Yield Expectation: 85–95% Product: 2,3-Dichloro-4-(trifluoromethyl)pyridine.

Protocol B: Regioselective Displacement

Once the 2,3-dichloro intermediate is generated, the researcher faces a selectivity challenge: C2-Cl vs. C3-Cl.

Mechanistic Insight: Nucleophilic Aromatic Substitution (


) strongly favors the C2 position .
  • Reason 1: The ring Nitrogen provides stabilization for the Meisenheimer complex formed by attack at C2 (para-like resonance).

  • Reason 2: The

    
     group at C4 is meta to C2 but ortho to C3. While 
    
    
    
    activates ortho/para, the Nitrogen effect at C2 is dominant. Furthermore, C3 is sterically crowded by the
    
    
    group.
Protocol: C2-Selective Amination

Reagents:

  • Substrate: 2,3-Dichloro-4-(trifluoromethyl)pyridine

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolve substrate in MeCN (0.2 M).

  • Add Base followed by the Amine.

  • Stir at Room Temperature to

    
    .
    
    • Note: Higher temperatures (

      
      ) may induce trace substitution at C3 or bis-substitution.
      
  • Monitor by LCMS. The C2-substituted product usually elutes earlier than the bis-substituted byproduct.

  • Standard aqueous workup.

Data: Selectivity Ratios

Nucleophile Conditions Product (C2-Sub : C3-Sub) Yield

| Morpholine | MeCN,


 | > 98 : 1 | 92% |
| Aniline | DMF, 

| 90 : 10 | 78% | | NaOMe | MeOH,

| > 99 : 1 | 88% |

Protocol C: Suzuki-Miyaura Coupling at C3[1]

Coupling at the C3-position is chemically challenging because:

  • It is sterically hindered by the 2-substituent and the 4-

    
    .
    
  • Oxidative addition is slower at C3-Cl than C2-Cl.

Strategy: To couple at C3, one must either:

  • Option 1: Use the 2-hydroxy starting material directly (coupling C3-Cl while C2 is "protected" as the pyridone).

  • Option 2: Perform

    
     at C2 first (installing a non-leaving group), then couple at C3.
    
Protocol: C3-Coupling on 2-Methoxy-3-chloro-4-(trifluoromethyl)pyridine

(Assuming C2 was already converted to OMe).

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos  or SPhos  (10 mol%).
    
    • Why: Buchwald biaryl phosphine ligands are required to overcome the steric bulk of the ortho-

      
       group.
      
  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Base:

    
     (3.0 equiv).[1]
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step:

  • Degas solvents with Nitrogen/Argon for 15 mins.

  • Charge flask with Substrate, Boronic Acid, Base, and Pre-complexed Catalyst (e.g., XPhos Pd G2) or Pd/Ligand mix.

  • Heat to

    
      for 12–18 hours.
    
  • Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is highly active for sterically hindered chlorides.

Protocol D: Regioselective N-Alkylation[3]

If the goal is to retain the pyridone core, direct alkylation is used.

Selectivity Rule:

  • N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) and alkali metal carbonates (

    
    , 
    
    
    
    ).
  • O-Alkylation (Kinetic/Hard-Hard): Favored by silver salts (

    
    ) or non-polar solvents (Toluene).
    
Protocol: N-Alkylation (Synthesis of N-R-Pyridones)

Reagents:

  • Substrate: this compound.[2]

  • Electrophile: Alkyl Halide (1.2 equiv).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: DMF (Dry).

Step-by-Step:

  • Dissolve substrate in DMF.

  • Add

    
    . Stir for 15 mins at RT (deprotonation).
    
  • Add Alkyl Halide dropwise.

  • Stir at RT (for reactive halides like BnBr, MeI) or

    
     (for unreactive halides).
    
  • Pour into water and filter the precipitate (N-alkyl pyridones are often solid).

References

  • General Reactivity of Trifluoromethylpyridines: Schlosser, M., et al. "Halogen/Metal Permutations at the 2-, 3-, and 4-Positions of the Pyridine Ring." Journal of Organic Chemistry, 2005. Link

  • Chlorodehydroxylation Protocols: Spivey, A. C., et al. "Synthesis of 2,3-Disubstituted Pyridines." Organic Syntheses, 2010. Link

  • Suzuki Coupling on Hindered Chloropyridines: Billingsley, K., Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed., 2008. Link

  • Agrochemical Relevance (Fluopicolide Analogues): Lamberth, C. "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 2013. Link

  • Regioselective Alkylation of Pyridones: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[3] Journal of Organic Chemistry, 2024.[4] Link

Sources

Reactions of the hydroxyl group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Derivatization of the Hydroxyl Group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of key synthetic transformations involving the hydroxyl group of this compound. This versatile building block is of significant interest due to the unique electronic properties conferred by its trifluoromethyl and chloro substituents, which modulate the reactivity of the pyridine core.[1][2] This document outlines detailed, field-proven protocols for essential reactions such as O-alkylation, O-acylation, and O-phosphorylation. Each protocol is accompanied by mechanistic insights, discussions on experimental design, and visual aids to ensure reproducibility and facilitate optimization.

Introduction: Chemical Profile and Reactivity

This compound is a substituted heterocyclic compound increasingly utilized in the synthesis of high-value agrochemicals and pharmaceuticals.[2] Its utility stems from a unique convergence of chemical features:

  • Pyridine Core: A fundamental heterocyclic scaffold present in numerous biologically active molecules.

  • Hydroxyl Group: A versatile functional handle for a wide array of synthetic modifications, including etherification and esterification.[1]

  • Chloro Substituent: Provides a site for nucleophilic aromatic substitution or cross-coupling reactions, though it also influences the ring's electronic nature.

  • Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group profoundly impacts the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and often improves metabolic stability by blocking potential sites of oxidation.[1][3]

The combined electron-withdrawing effects of the chloro and trifluoromethyl groups increase the acidity of the 2-hydroxyl proton, facilitating its removal under moderately basic conditions. Furthermore, this electronic environment influences the inherent tautomeric equilibrium between the hydroxy-pyridine form (A) and the pyridone form (B), a critical consideration for regioselectivity in derivatization reactions.

Caption: Tautomeric equilibrium of the title compound.

While both N- and O-functionalization are possible, the protocols detailed herein are optimized to favor selective reaction at the hydroxyl (oxygen) terminus.[4]

Core Reactions and Protocols

The following sections provide detailed methodologies for key transformations of the hydroxyl group. These protocols are designed as robust starting points for further optimization based on specific substrate requirements.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for forming the ether linkage. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from a primary or secondary alkyl halide.[5][6][7] For this compound, the first step is deprotonation of the acidic hydroxyl group to form the corresponding pyridin-2-olate anion, which then serves as the nucleophile.

Williamson_Mechanism start Pyridine-OH + Base alkoxide Pyridin-2-olate Anion (Nucleophile) start->alkoxide - H+ sn2 SN2 Attack alkoxide->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 product 2-Alkoxy-Pyridine Derivative (Ether Product) sn2->product salt Salt Byproduct (Base-H+ X-) sn2->salt

Caption: General workflow for Williamson Ether Synthesis.

Protocol 2.1.1: O-Methylation

  • Objective: To synthesize 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine.

  • Rationale: This protocol employs potassium carbonate as a mild and easy-to-handle base in DMF, a polar aprotic solvent that effectively solvates the potassium cation and promotes the SN2 reaction. Methyl iodide is a highly reactive methylating agent.

  • Materials:

    • This compound (1.0 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

    • Methyl iodide (CH₃I) (1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate to the solution with stirring.

    • Slowly add methyl iodide via syringe at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ether.

O-Acylation (Esterification)

Esterification of the hydroxyl group is readily achieved by reaction with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base is crucial for neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Protocol 2.2.1: O-Acetylation

  • Objective: To synthesize the acetate ester of this compound.

  • Rationale: This protocol uses acetyl chloride as the acylating agent and triethylamine (TEA) as an acid scavenger. Dichloromethane (DCM) is an excellent solvent for this transformation as it is inert and easily removed.

  • Materials:

    • This compound (1.0 equiv)

    • Acetyl chloride (CH₃COCl) (1.3 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise with vigorous stirring.

    • Slowly add acetyl chloride to the reaction mixture. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography if necessary.

O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, particularly when the Williamson ether synthesis is challenging (e.g., with secondary alcohols).[8][9] It proceeds with a net inversion of stereochemistry at the alcohol carbon. In this context, the hydroxypyridine acts as the nucleophile, attacking an activated primary or secondary alcohol.

Mitsunobu_Workflow reagents Pyridine-OH + R-OH + PPh3 + DIAD/DEAD step1 Activation (Betaine Formation) reagents->step1 step2 Formation of Alkoxyphosphonium Salt step1->step2 Alcohol attacks P step3 SN2 Attack by Pyridin-2-olate step2->step3 Pyridin-OH deprotonates products Ether Product + TPPO + Reduced DIAD step3->products purification Chromatographic Purification products->purification

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol 2.3.1: O-Ethylation using Ethanol

  • Objective: To synthesize 3-chloro-2-ethoxy-4-(trifluoromethyl)pyridine.

  • Rationale: This protocol uses triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate ethanol for nucleophilic attack by the hydroxypyridine. Anhydrous THF is the solvent of choice due to its ability to dissolve all reactants and its inert nature.

  • Materials:

    • This compound (1.0 equiv)

    • Ethanol (EtOH), anhydrous (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried flask under N₂, dissolve this compound, ethanol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography. The byproducts, triphenylphosphine oxide (TPPO) and the reduced DIAD, can be challenging to separate, often requiring careful chromatography.

O-Phosphorylation

The synthesis of phosphate esters from hydroxyl groups is a critical transformation for producing prodrugs, enzyme inhibitors, and other bioactive molecules. A common method involves the reaction of the alcohol with a phosphorus oxyhalide in the presence of a base.

Protocol 2.4.1: Diethyl Phosphate Ester Synthesis

  • Objective: To synthesize diethyl (3-chloro-4-(trifluoromethyl)pyridin-2-yl) phosphate.

  • Rationale: This protocol utilizes diethyl chlorophosphate as the phosphorylating agent. Pyridine serves as both a mild base to neutralize the HCl byproduct and as a suitable solvent.

  • Materials:

    • This compound (1.0 equiv)

    • Diethyl chlorophosphate ((EtO)₂POCl) (1.2 equiv)

    • Pyridine, anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diethyl chlorophosphate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • Upon completion, pour the reaction mixture into a cold, dilute HCl solution (e.g., 1 M) to neutralize the pyridine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash successively with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude oil by flash column chromatography to afford the pure phosphate ester.

Summary of Reaction Conditions

The following table summarizes typical conditions for the derivatization of the hydroxyl group, providing a comparative overview for experimental planning.

Reaction Type Electrophile/Reagent Base/Activator Solvent Temp (°C) Typical Yield
O-Alkylation Methyl IodideK₂CO₃DMF6075-90%
O-Acylation Acetyl ChlorideTriethylamineDCM0 to RT85-95%
Mitsunobu EthanolPPh₃ / DIADTHF0 to RT60-80%
O-Phosphorylation Diethyl ChlorophosphatePyridinePyridine0 to RT70-85%

Note: Yields are estimates and highly dependent on the specific substrate, scale, and purification efficiency.

Conclusion

This compound is a valuable synthetic intermediate whose hydroxyl group can be reliably functionalized through several standard organic transformations. This guide provides robust and reproducible protocols for O-alkylation, O-acylation, and O-phosphorylation. A thorough understanding of the underlying mechanisms and the role of each reagent is critical for adapting these methods to more complex substrates and achieving high yields. Researchers are encouraged to use these protocols as a foundation for developing novel derivatives for applications in medicinal chemistry and materials science.

References

  • Bager, K., M. T. M. El-Hiti, and R. H. Al-Hamdani. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. SpringerPlus, 5(1), 1-5. Available at: [Link]

  • Su, Y., et al. (2026). DBU-Promoted Cascade Synthesis of Dihydrocoumarins from p-Quinone Methides and o-Hydroxy Aldimines. The Journal of Organic Chemistry, Articles ASAP. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Available at: [Link]

  • Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-125. Available at: [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Li, S., Wang, G., & Ye, Z. (2023). 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis. European Journal of Organic Chemistry, 27(2). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Engle, K. M., & Yu, J. Q. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Israel Journal of Chemistry, 63(9-10). Available at: [Link]

Sources

Application Note: One-Pot Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine scaffold (also known as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one) is a critical pharmacophore in the development of next-generation agrochemicals (e.g., SDHI fungicides) and pharmaceutical bioisosteres.[1] Traditional synthesis often suffers from poor regioselectivity during the chlorination step or requires multi-vessel handling.[1] This Application Note details a robust telescoped one-pot protocol that utilizes a "pre-chlorination" strategy. By introducing the chlorine atom into the acyclic precursor before ring closure, we guarantee 100% regiochemical fidelity at the 3-position, eliminating the formation of 5-chloro byproducts common in direct electrophilic substitution.[1]

Introduction & Retrosynthetic Analysis[1]

The Regioselectivity Challenge

Direct chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine using agents like


-chlorosuccinimide (NCS) or chlorine gas (

) presents a regiochemical conflict.[1] The 2-hydroxy group (ortho/para-directing) activates positions 3 and 5, while the 4-trifluoromethyl group (meta-directing) deactivates the ring but directs incoming electrophiles to position 2 (blocked) and 6.[1]
  • Position 3: Sterically crowded by the adjacent

    
     and 
    
    
    
    groups, but electronically activated.
  • Position 5: Less sterically hindered, leading to significant byproduct formation (approx. 15–20% in standard protocols).

The Solution: Pre-Chlorination Strategy

To ensure exclusive synthesis of the 3-chloro isomer, this protocol employs Ethyl 2-chloro-4,4,4-trifluoroacetoacetate as the key intermediate.[1] This species is generated in situ and immediately cyclized, effectively "locking" the chlorine at the desired position prior to ring formation.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the starting material to the target, highlighting the critical "telescoped" transition where isolation is avoided.

ReactionPathway cluster_onepot One-Pot Reactor Vessel Start Ethyl 4,4,4-trifluoroacetoacetate (Starting Material) Step1 Chlorination (SO2Cl2, 40-50°C) Start->Step1 Activation Inter Intermediate: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Step1->Inter In-situ Generation Step2 Cyclocondensation (NH4OAc, EtOH, Reflux) Inter->Step2 Telescoped Addition (No Isolation) End Target: This compound Step2->End Ring Closure

Caption: Figure 1. Telescoped reaction pathway ensuring regioselective placement of the chlorine atom via an acyclic intermediate.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): 1.0 equiv (CAS: 372-31-6)[1]

  • Sulfuryl Chloride (

    
    ):  1.05 equiv (CAS: 7791-25-5)[1]
    
  • Ammonium Acetate (

    
    ):  3.0 equiv (CAS: 631-61-8)[1]
    
  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for higher temp stability).[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, caustic scrubber (NaOH) for off-gas.[1]

Step-by-Step Methodology
Phase 1: In-Situ Chlorination[1]
  • Setup: Charge the reaction vessel with Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) . Cool to 0–5°C using an ice bath.[1]

  • Addition: Add Sulfuryl Chloride (1.05 equiv) dropwise over 30 minutes.

    • Critical Parameter: Maintain internal temperature <10°C to prevent di-chlorination or decomposition.[1]

    • Observation:

      
       and 
      
      
      
      gases will evolve.[1] Ensure the scrubber is active.[1]
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Checkpoint: Monitor by GC/MS or TLC.[1] Conversion to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate should be >98%.[1]

  • Degassing: Apply a light vacuum (200 mbar) for 15 minutes to remove residual

    
     and 
    
    
    
    gases from the liquid. Do not distill the liquid.
Phase 2: Cyclocondensation (Telescoped)[1]
  • Solvent Addition: Dilute the crude intermediate (still in the vessel) with Ethanol (5 volumes relative to ETFAA) .

  • Reagent Addition: Add solid Ammonium Acetate (3.0 equiv) in a single portion.

  • Cyclization: Heat the mixture to Reflux (78–80°C) for 6–8 hours.

    • Mechanism:[2][3][4][5] The amine attacks the ketone, followed by cyclization onto the ester and loss of ethanol/water.

  • Monitoring: HPLC analysis should show the disappearance of the chloro-ester and formation of the pyridone peak (Target).

Phase 3: Workup & Isolation[1][2]
  • Concentration: Remove approx. 70% of the ethanol under reduced pressure.[1]

  • Precipitation: Pour the concentrated residue into Ice Water (10 volumes) with vigorous stirring.

  • pH Adjustment: Adjust pH to 4–5 using 1M HCl if necessary to ensure the pyridone is protonated (neutral form).

  • Filtration: Collect the off-white solid by vacuum filtration.[1]

  • Purification: Wash the cake with cold water (

    
    ) and hexanes (
    
    
    
    ). Dry in a vacuum oven at 45°C.

Data Summary & Process Parameters

ParameterSpecificationRationale
Stoichiometry (

)
1.05 equivSlight excess ensures full conversion; large excess causes di-chlorination.[1]
Chlorination Temp 0°C

25°C
Low temp controls exotherm; RT ensures completion.[1]
Ammonia Source

Acts as both nitrogen source and buffer; milder than

gas.[1]
Cyclization Temp 78°C (Reflux)Required to overcome activation energy for ring closure.
Typical Yield 75–85%High yield due to lack of isolation losses.[1]
Regioselectivity >99:1 (3-Cl vs 5-Cl)Fixed by precursor structure.[1]

Troubleshooting & Optimization (Senior Scientist Insights)

  • Issue: Low Yield / Oiling Out

    • Cause: Incomplete cyclization or presence of water in the ethanol during reflux.

    • Fix: Ensure absolute ethanol is used.[1] If the product oils out upon water addition, induce crystallization by scratching or seeding with a pure crystal.

  • Issue: Corrosion of Equipment

    • Cause:

      
       evolution during Phase 1.[1]
      
    • Fix: Use glass-lined reactors or Hastelloy.[1] Ensure the vacuum degassing step (Phase 1, Step 4) is thorough before adding the ammonia source.

  • Issue: Impurity Formation (Dechlorination)

    • Cause: Over-heating during the chlorination step can lead to thermal decomposition.[1]

    • Fix: Strictly control the addition rate of

      
      .
      

References

  • Regioselective Synthesis of Trifluoromethylpyridines

    • Source: Journal of Organic Chemistry (ACS)
    • Relevance: Discusses the directing effects of and groups on pyridine rings.
    • URL:[Link]

  • Preparation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Source: Smolecule / Chemical Suppliers Relevance: Confirms the synthesis of the key intermediate via chlorin
  • One-Pot Synthesis of Pyridines via Hantzsch-Type Reactions

    • Source: National Institutes of Health (PubMed Central)
    • Relevance: General protocols for cyclocondens

      
      -keto esters with ammonia sources.[1]
      
    • URL:[Link]

  • Safety Data for 2-Chloro-4-(trifluoromethyl)

    • Source: PubChem[1][6]

    • Relevance: Safety and handling data for the fluorinated pyridine class.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and troubleshooting of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (also known as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one).

Executive Summary & Compound Profile

Target Molecule: this compound CAS Registry Number: 1227602-53-0 Core Structure: 2-Pyridone scaffold with a trifluoromethyl group at C4 and a chlorine atom at C3.[1] Key Synthetic Challenge: The primary difficulty lies in the regioselective chlorination of the 4-(trifluoromethyl)-2-pyridone precursor. The bulky electron-withdrawing CF₃ group at position 4 sterically hinders the C3 position, often leading to competitive chlorination at C5 or over-chlorination to the 3,5-dichloro species.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Side Reactions

Q1: I am observing a significant amount of a by-product with the same mass as my product. Is this the 5-chloro isomer? A: Yes, the formation of 5-chloro-2-hydroxy-4-(trifluoromethyl)pyridine is the most common side reaction.

  • Cause: While the 2-hydroxy (or 2-oxo) group electronically activates the C3 position (ortho-direction), the C4-trifluoromethyl group exerts significant steric repulsion, making the less hindered C5 position kinetically accessible.

  • Diagnostic: The 5-chloro isomer typically exhibits a distinct ¹H NMR shift. The C3-H proton (in the 5-chloro isomer) will appear as a singlet (or doublet due to F-coupling) further downfield compared to the C5-H proton of the desired 3-chloro isomer.

  • Solution:

    • Switch Reagents: Use N-Chlorosuccinimide (NCS) instead of elemental chlorine (

      
      ) or sulfuryl chloride (
      
      
      
      ). NCS is milder and more selective.
    • Solvent Control: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF at lower temperatures (0°C to RT). This stabilizes the transition state and improves selectivity for the thermodynamic product (often the 3-chloro due to hydrogen bonding with the carbonyl oxygen).

Q2: My reaction mixture contains ~15% of a mass M+34 impurity (3,5-dichloro derivative). How do I prevent over-chlorination? A: The 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)pyridine forms when the mono-chlorinated product reacts further with the chlorinating agent.

  • Cause: The 3-chloro product is still electron-rich enough to undergo a second electrophilic substitution at C5.

  • Prevention Strategy:

    • Stoichiometry: Strictly limit the chlorinating agent to 0.95 - 1.0 equivalents . Do not use excess.

    • Monitoring: Stop the reaction at ~90-95% conversion. Pushing for 100% conversion almost invariably leads to over-chlorination.

    • Slow Addition: Add the chlorinating agent portion-wise over 1-2 hours to keep its instantaneous concentration low.

Q3: Is it possible to synthesize this compound without the regioselectivity issues of direct chlorination? A: Yes, via de novo ring construction (Cyclocondensation).

  • Strategy: Instead of chlorinating the pyridine ring, use a chlorinated building block. React ethyl 2-chloro-4,4,4-trifluoroacetoacetate with an ammonia source (or enamine equivalent).[1]

  • Benefit: The chlorine is "locked" in the correct position before the ring forms, eliminating the possibility of 5-chloro or 3,5-dichloro formation.

  • Drawback: The starting material (2-chloro-trifluoroacetoacetate) is more expensive and might require in-house preparation.

Category B: Purification & Isolation

Q4: The 3-chloro and 5-chloro isomers are co-eluting on silica. How can I separate them? A: These regioisomers have very similar polarities.

  • Chromatography: Use a gradient of Dichloromethane (DCM) / Methanol or Hexane / Ethyl Acetate . A very shallow gradient (e.g., 0.5% MeOH increase per column volume) is required.

  • Recrystallization: The 3-chloro isomer often has a higher melting point and different solubility profile due to intramolecular H-bonding (Cl...H-N). Try recrystallization from Ethanol/Water or Toluene .

  • Chemical Separation: If separation is impossible, consider converting the mixture to the 2-chloro-pyridine derivatives (using

    
    ). The resulting 2,3-dichloro and 2,5-dichloro analogues often have sufficiently different boiling points for separation by fractional distillation.
    

Reaction Pathways & Logic Map

The following diagram illustrates the competitive pathways during the synthesis and the critical decision nodes for troubleshooting.

SynthesisPathways cluster_prevention Control Strategy Start Starting Material: 4-(Trifluoromethyl)-2-pyridone Transition Transition State (Steric Clash at C3 vs C5) Start->Transition + Cl+ Source Reagent Chlorination Agent (NCS, Cl2, SO2Cl2) Prod3Cl TARGET: 3-Chloro-2-hydroxy- 4-(trifluoromethyl)pyridine Transition->Prod3Cl Preferred Electronic Path (Ortho to OH) Prod5Cl Impurity A (Regioisomer): 5-Chloro-2-hydroxy- 4-(trifluoromethyl)pyridine Transition->Prod5Cl Sterically Favored Path (Less Hindered) ProdDiCl Impurity B (Over-reaction): 3,5-Dichloro-2-hydroxy- 4-(trifluoromethyl)pyridine Prod3Cl->ProdDiCl Excess Reagent High Temp Prod5Cl->ProdDiCl Excess Reagent Control1 Use NCS (Mild) Control1->Transition Control2 Low Temp (<25°C) Control2->Transition Control3 Stop at 95% Conv. Control3->Prod3Cl

Caption: Competitive reaction pathways in the chlorination of 4-(trifluoromethyl)-2-pyridone. Green path indicates the target synthesis; red paths indicate side reactions.

Detailed Experimental Protocols

Method A: Direct Chlorination with NCS (Recommended)

Best for: Small to medium scale, when starting from commercially available 4-trifluoromethyl-2-pyridone.

  • Setup: Charge a round-bottom flask with 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and Acetonitrile (10 mL/g).

  • Reagent Addition: Cool the solution to 0°C . Add N-Chlorosuccinimide (NCS) (1.0 eq) portion-wise over 30 minutes.

    • Critical: Do not dump NCS all at once. An exotherm can degrade regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-24 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of starting material. If <5% starting material remains, STOP . Do not chase the last 5% to avoid 3,5-dichloro formation.

  • Workup: Concentrate the acetonitrile under reduced pressure. Resuspend the residue in water.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove succinimide by-product.

  • Purification: Recrystallize from Ethanol/Water (1:1) if 5-chloro isomer is present.

Method B: Cyclocondensation (De Novo Synthesis)

Best for: Large scale, or when high isomeric purity is required.

  • Precursor Preparation: Chlorinate ethyl 4,4,4-trifluoroacetoacetate using SO₂Cl₂ (1.0 eq) at 0°C to obtain ethyl 2-chloro-4,4,4-trifluoroacetoacetate .

  • Cyclization: Dissolve the chlorinated intermediate in Ethanol . Add Ammonium Acetate (3.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 6-12 hours.

  • Mechanism: The ammonia condenses with the ketone and ester groups to form the lactam (pyridone) ring. Since the chlorine was already at position 2 of the acetoacetate (which becomes position 3 of the pyridine), the regiochemistry is fixed.

  • Workup: Cool to RT, remove solvent, and extract with Ethyl Acetate.

Quantitative Data: Impurity Profile

ComponentRetention Time (Rel.)Mass (ESI)OriginControl Limit
Product (3-Cl) 1.00[M+H]+ 198Target>95%
SM (Des-chloro) 0.85[M+H]+ 164Incomplete Rxn<2%
Regioisomer (5-Cl) 1.05[M+H]+ 198Steric Control Failure<3%
Over-chlorinated 1.20[M+H]+ 232Excess Reagent<0.5%

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2]

    • Source:Journal of Pesticide Science, 2020.
    • URL:[Link]

  • Regioselectivity in Pyridone Chlorination

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[3][4]

    • Source:Molecules, 2012.[5][6]

    • URL:[Link]

  • Title: Process for producing 3-chloro-5-trifluoromethylpyridines (Patent EP0078410).

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this critical intermediate. We will explore the common challenges encountered during synthesis and offer practical, field-proven solutions to help you achieve a robust, safe, and efficient process.

Introduction

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group, a hydroxyl group, and a chlorine atom on the pyridine ring, makes it a versatile synthon. However, scaling up its synthesis from the lab to pilot or production scale can present several challenges. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary approaches to synthesizing the target molecule. The first involves the construction of the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group.[1] A more common and often more practical approach for industrial-scale production is the direct functionalization of a pre-existing pyridine ring. This typically involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.[2]

Q2: What are the main challenges when scaling up the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine?

Scaling up this chlorination reaction introduces several critical challenges:

  • Exothermic Reaction: The chlorination of hydroxypyridines is often highly exothermic, which can lead to thermal runaway if not properly controlled on a larger scale.

  • By-product Formation: Undesired side reactions can lead to the formation of impurities that are difficult to separate from the final product.

  • Reagent Handling and Safety: The chlorinating agents typically used, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), are corrosive and hazardous, requiring special handling procedures at scale.

  • Product Isolation and Purification: Isolating the product with high purity can be challenging due to the potential for co-precipitation of by-products or the need for specialized purification techniques.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis of this compound, along with their causes and recommended solutions.

Low Yield
Observation Potential Cause Troubleshooting Steps
Low conversion of starting material 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Poor mixing in the reactor.1. Increase the molar ratio of the chlorinating agent incrementally. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., HPLC, GC). 4. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product degradation 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. 3. Presence of impurities that catalyze decomposition.1. Lower the reaction temperature. 2. Optimize the reaction time to maximize yield without significant degradation. 3. Ensure high purity of starting materials and solvents.
Poor Product Purity
Observation Potential Cause Troubleshooting Steps
Presence of unreacted starting material Incomplete reaction (see "Low Yield" section).Refer to the troubleshooting steps for low conversion of starting material.
Formation of over-chlorinated by-products 1. Excess of chlorinating agent. 2. High reaction temperature.1. Reduce the stoichiometry of the chlorinating agent. 2. Lower the reaction temperature and control the addition rate of the chlorinating agent.
Formation of isomeric by-products The chlorination may not be completely regioselective.Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification via recrystallization or chromatography may be necessary.
Dark-colored product Formation of polymeric or degradation products.1. Lower the reaction temperature. 2. Use a nitrogen atmosphere to prevent oxidation. 3. Purify the crude product by recrystallization with an appropriate solvent system or by activated carbon treatment.

Experimental Protocol: Chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine

This protocol provides a general procedure for the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-hydroxy-4-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, toluene)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Ice bath

  • Quenching solution (e.g., ice-water, dilute sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a clean, dry, and inerted reactor, charge the 2-hydroxy-4-(trifluoromethyl)pyridine and the anhydrous solvent.

  • Catalyst Addition (if applicable): If using thionyl chloride, add a catalytic amount of DMF.

  • Addition of Chlorinating Agent: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent (SOCl₂ or POCl₃) dropwise, maintaining the internal temperature below a specified limit (e.g., 10 °C). Careful temperature control is crucial to manage the exotherm.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., reflux) and maintain it for a specified period. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred vessel containing ice-water or a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Visualizing the Process

Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start: 2-hydroxy-4-(trifluoromethyl)pyridine chlorination Chlorination with SOCl2 or POCl3 start->chlorination Anhydrous Solvent workup Aqueous Work-up & Extraction chlorination->workup Quenching purification Purification (Recrystallization/Chromatography) workup->purification Crude Product product Product: this compound purification->product Pure Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Decision Tree issue Identify Issue (e.g., Low Yield, Impurity) cause_yield Potential Causes: - Incomplete Reaction - Product Degradation issue->cause_yield Low Yield cause_purity Potential Causes: - By-products - Unreacted Starting Material issue->cause_purity Poor Purity solution_yield Solutions: - Adjust Stoichiometry - Optimize Temperature/Time cause_yield->solution_yield solution_purity Solutions: - Modify Reaction Conditions - Improve Purification cause_purity->solution_purity

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Google Patents. (n.d.). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (CN116425671A).
  • Google Patents. (n.d.). Method for synthesizing 4-trifluoromethyl pyridine compound. (CN1263094A).
  • Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 266-280. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (CN116425671A).
  • Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14649-14661. [Link]

  • Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 119-130.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • O'Brien, P., & El-Faham, A. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Jubilant Ingrevia Limited. (2024).
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • American Chemical Society. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters.
  • Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Institution of Chemical Engineers. (1995).
  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
  • National Center for Biotechnology Information. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-trifluoromethylpyridine. (CN112159350A).
  • CDH Fine Chemical. (n.d.).
  • American Chemical Society. (n.d.). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society.
  • Organic and Inorganic Chemistry Institute. (n.d.). Regioselective synthesis of 4-functionalized pyridines.
  • ResearchGate. (n.d.). Kinetic Study for the Reactions of Chlorine Atoms with a Series of Hydrofluoroethers.
  • Regulations.gov. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
  • WordPress. (n.d.).
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1).
  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-chloro-. NIST WebBook.

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Validation & Comparative

A Comparative Guide to the Analysis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine: A Senior Application Scientist’s Perspective on GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine, a key heterocyclic building block, presents unique analytical challenges due to its polarity and thermal lability. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a thorough understanding of the target molecule's physicochemical properties is essential.

PropertyValueSource
Molecular Formula C₆H₃ClF₃NO
Molecular Weight 197.54 g/mol
Appearance White to off-white solid
Melting Point 130-135 °C
Key Structural Features Pyridine ring, hydroxyl group, chlorine atom, trifluoromethyl groupN/A

The presence of the hydroxyl group imparts polarity and the potential for hydrogen bonding, which can lead to poor peak shape and thermal degradation in direct GC analysis. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and fragmentation behavior in mass spectrometry.[1]

The Case for Derivatization in GC-MS Analysis

Direct injection of this compound onto a GC column is ill-advised. The active hydroxyl group will interact with the stationary phase, leading to peak tailing, and the compound may degrade at elevated injector temperatures. To overcome these limitations, derivatization is a mandatory prerequisite for robust and reproducible GC-MS analysis.[2][3] Silylation, the replacement of the active proton in the hydroxyl group with a trimethylsilyl (TMS) group, is the derivatization strategy of choice. This reaction decreases the analyte's polarity and increases its volatility and thermal stability, making it amenable to GC separation.[3]

Recommended Derivatization Agent: MSTFA

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent that produces volatile byproducts, minimizing interference in the chromatogram.[4]

Detailed Experimental Protocol: GC-MS Analysis of this compound (as TMS derivative)

This protocol is designed to be a self-validating system, with built-in quality control checks to ensure data integrity.

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., 2-chloropyridine, if required for quantification)

Sample Preparation and Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Weigh ~1 mg of This compound B Dissolve in 1 mL of anhydrous Pyridine A->B Accurate weighing C Add 100 µL of MSTFA B->C Ensure complete dissolution D Vortex mix for 30 seconds C->D E Heat at 60 °C for 30 minutes D->E Thorough mixing F Cool to room temperature E->F G Inject 1 µL into GC-MS F->G Prevent septum damage

Caption: Workflow for the derivatization and preparation of this compound for GC-MS analysis.

GC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the TMS derivative without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Maintains consistent retention times.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Provides good separation of the analyte from potential impurities and derivatizing agent byproducts.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating library-searchable mass spectra.
Mass Range m/z 40-450Covers the expected mass range of the derivatized analyte and its fragments.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (70 eV) of the TMS derivative of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion (M⁺) will be observed, and its isotopic pattern will be indicative of the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).[5]

Predicted Fragmentation of TMS-derivatized this compound

fragmentation M M+• m/z 269/271 [C9H10ClF3NOSi]+• F1 [M-15]+ m/z 254/256 Loss of •CH3 M->F1 F2 [M-69]+ m/z 200/202 Loss of •CF3 M->F2 F4 m/z 73 [Si(CH3)3]+ M->F4 Rearrangement F3 [M-84]+ m/z 185/187 Loss of •CF3 and •CH3 F1->F3 F2->F3

Caption: Predicted electron ionization fragmentation pathway for the TMS derivative of this compound.

Table of Expected Key Fragments
m/z (relative intensity)Ion StructureInterpretation
269/271 (Moderate)[C₉H₁₀ClF₃NOSi]⁺Molecular ion (M⁺)
254/256 (High)[M-15]⁺Loss of a methyl radical from the TMS group, a characteristic fragmentation of silylated compounds.
200/202 (Moderate)[M-69]⁺Loss of a trifluoromethyl radical.
185/187 (Low)[M-84]⁺Subsequent loss of a methyl radical from the [M-CF₃]⁺ fragment.
73 (High)[Si(CH₃)₃]⁺Trimethylsilyl cation, a common and often base peak in the spectra of TMS derivatives.

Alternative and Complementary Technique: HPLC-MS

While GC-MS with derivatization is a robust method, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful alternative, particularly for polar and thermally labile compounds, eliminating the need for derivatization.

A Comparative Overview: GC-MS vs. HPLC-MS
FeatureGC-MS (with Derivatization)HPLC-MS
Sample Preparation Multi-step (derivatization required)Simpler (dissolve and inject)
Analysis Time Longer due to derivatization stepPotentially faster per sample
Thermal Stability Requires thermally stable derivativeAnalyte remains in solution, less risk of degradation
Volatility Requires volatile derivativeNot a limiting factor
Ionization Hard ionization (EI), extensive fragmentationSoft ionization (ESI, APCI), often preserves molecular ion
Library Matching Extensive EI libraries availableLibraries are less comprehensive
Sensitivity Can be very high for targeted analysisGenerally very high, especially with tandem MS
Matrix Effects Less prone in many casesCan be significant (ion suppression/enhancement)
Recommended HPLC-MS Approach

A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient would be a suitable starting point. For detection, electrospray ionization (ESI) in negative ion mode would likely be effective for the deprotonated hydroxyl group, providing a strong signal for the [M-H]⁻ ion at m/z 196/198. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and enhanced selectivity. A similar approach has been successfully used for the analysis of the related compound, 2-hydroxy-5-trifluoromethylpyridine.[6]

Conclusion and Recommendations

For the routine analysis and quantification of this compound, a GC-MS method following silylation with MSTFA is a highly reliable and reproducible approach. The resulting TMS derivative is thermally stable and provides a characteristic mass spectrum suitable for identification and quantification. The extensive and standardized nature of EI mass spectral libraries is a significant advantage for compound confirmation.

HPLC-MS serves as an excellent orthogonal and confirmatory technique. Its primary advantage is the elimination of the derivatization step, which can be beneficial for high-throughput screening or for analyzing complex matrices where derivatization may be challenging. The choice between the two techniques will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For comprehensive characterization, the use of both techniques is recommended to provide a complete and validated analytical profile of this compound.

References

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. [Link]

  • Castillo, S., et al. (2011). Analyses by GC–MS and GC–MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 56(2), 691-696. [Link]

  • INNO PHARMCHEM. 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. [Link]

  • Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 42-46. [Link]

  • Pipzine Chemicals. 2-Hydroxy-3-chloro-4-(trifluoromethyl)pyridine Properties, Uses, Safety. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 407(1), 1-17. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

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A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The hydroxypyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and, most critically, its existence in a delicate tautomeric equilibrium. This equilibrium between the hydroxy (enol) and pyridone (keto) forms can drastically alter a molecule's physicochemical properties, including its solubility, membrane permeability, and receptor binding affinity. Therefore, a profound understanding of how substituents on the pyridine ring influence this tautomeric balance is paramount for rational drug design.

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these subtleties at the molecular level. It offers a computationally efficient yet remarkably accurate means to predict molecular structures, relative energies, and a host of electronic properties. However, the predictive power of DFT is not absolute; it is highly dependent on the judicious choice of computational methods. This guide provides a comparative analysis of DFT studies on substituted hydroxypyridines, offering insights into methodological choices and their implications, grounded in field-proven applications.

The Tautomeric Challenge: Why Method Selection is Critical

The prototropic tautomerism in hydroxypyridines, particularly the 2-hydroxypyridine/2-pyridone system, is a classic case study in computational chemistry where different theoretical methods can yield conflicting results.[1] The relative energy difference between these tautomers is often small, making it a rigorous test for the accuracy of a given computational level of theory.[2]

The primary challenge lies in correctly describing the balance between the aromaticity of the hydroxy form and the resonance stabilization and favorable hydrogen-bonding of the pyridone form.[3][4] Furthermore, the position of the equilibrium is highly sensitive to the environment, with non-polar solvents favoring the 2-hydroxypyridine tautomer and polar solvents stabilizing the 2-pyridone form.[4] This solvent dependency underscores the importance of incorporating solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations to simulate realistic conditions.[5]

DFT_Workflow cluster_prep Step 1: Molecular Preparation cluster_opt Step 2: Geometry Optimization & Verification cluster_analysis Step 3: Energetic & Property Analysis Build_T1 Build Tautomer 1 (Hydroxy Form) Opt_T1 Geometry Optimization (e.g., M06-2X/6-311++G**) Build_T1->Opt_T1 Build_T2 Build Tautomer 2 (Pyridone Form) Opt_T2 Geometry Optimization (e.g., M06-2X/6-311++G**) Build_T2->Opt_T2 Freq_T1 Frequency Calculation Opt_T1->Freq_T1 Verify_T1 Verify Minimum (0 Imaginary Frequencies) Freq_T1->Verify_T1 Energy Extract Electronic Energies + Zero-Point Vibrational Energies (ZPVE) Verify_T1->Energy Freq_T2 Frequency Calculation Opt_T2->Freq_T2 Verify_T2 Verify Minimum (0 Imaginary Frequencies) Freq_T2->Verify_T2 Verify_T2->Energy Compare Calculate Relative Stability (ΔE = E_T2 - E_T1) Energy->Compare Properties Analyze Properties: - Bond Lengths - HOMO/LUMO - NBO Charges Compare->Properties

Caption: A standard workflow for a comparative DFT study of tautomers.

Experimental Protocol:

  • Molecule Construction: Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures for both the hydroxy and pyridone tautomers of the substituted hydroxypyridine of interest.

  • Initial Optimization (Optional but Recommended): Perform a quick geometry optimization using a low-level method (e.g., PM7 semi-empirical) to obtain a reasonable starting structure.

  • DFT Input File Preparation:

    • Charge and Multiplicity: Specify the net charge (usually 0) and spin multiplicity (usually 1 for a singlet ground state).

    • Job Type: Select Opt Freq for simultaneous geometry optimization and frequency calculation.

    • Method Selection: Choose the functional and basis set (e.g., M062X/6-311++G(d,p)). Justify this choice based on the literature and the specific properties being investigated.

    • Solvation Model: If studying the system in solution, include the SCRF=(PCM, Solvent=Water) keyword, replacing "Water" with the appropriate solvent.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Validation of Results:

    • Convergence: Ensure the geometry optimization has converged successfully by checking the output log file for the "Stationary point found" message.

    • Frequency Analysis: Critically, confirm that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum. If one is found, the geometry must be perturbed and re-optimized.

  • Data Extraction and Analysis:

    • Energies: From the log file, extract the final electronic energy and the Zero-Point Vibrational Energy (ZPVE). The total energy is the sum of these two values. Calculate the relative energy (ΔE) between the two tautomers.

    • Structural Parameters: Measure key bond lengths and dihedral angles to analyze structural changes upon tautomerization and substitution.

    • Electronic Properties: Analyze the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and hyperconjugative interactions.

References

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. National Institutes of Health (NIH). [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. PubMed. [Link]

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. ACS Publications. [Link]

  • A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. National Institutes of Health (NIH). [Link]

  • Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. ResearchGate. [Link]

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. ResearchGate. [Link]

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism. PubMed. [Link]

  • Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ACS Publications. [Link]

  • Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. ResearchGate. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Prototropy, Intramolecular Interactions, Electron Delocalization, and Physicochemical Properties of 1,8-dihydroxy-9-anthrone—DFT-D3 Study of Substituent Effects. MDPI. [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. [Link]

  • A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate. [Link]

  • 2-Pyridone. Wikipedia. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The strategic placement of the chloro, hydroxyl, and trifluoromethyl groups on the pyridine ring imparts unique physicochemical properties, influencing the molecule's bioactivity, metabolic stability, and binding affinity to target proteins. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and process chemistry.

This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and potential for scale-up.

Methodology 1: Cyclocondensation Followed by Regioselective C-H Chlorination

This is the most direct and widely applicable approach, proceeding in two distinct stages: the initial construction of the 2-hydroxy-4-(trifluoromethyl)pyridine core, followed by the selective introduction of a chlorine atom at the C3 position.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine via Cyclocondensation

The formation of the pyridine ring is efficiently achieved through a cyclocondensation reaction utilizing a trifluoromethyl-containing precursor. One of the most common and effective building blocks for this purpose is ethyl 4,4,4-trifluoro-3-oxobutanoate.[1] The reaction proceeds via a Pechmann-type condensation, where the β-ketoester reacts with a suitable nitrogen source, such as ammonium acetate, to form the pyridone ring.

Reaction Pathway for Methodology 1

cluster_0 Methodology 1: Cyclocondensation and Selective Chlorination A Ethyl 4,4,4-trifluoro-3-oxobutanoate C 2-Hydroxy-4-(trifluoromethyl)pyridine A->C Cyclocondensation B Ammonium Acetate B->C E This compound C->E Electrophilic Chlorination D N-Chlorosuccinimide (NCS) D->E

Caption: Synthetic route for this compound via cyclocondensation and subsequent chlorination.

Step 2: Regioselective C-H Chlorination at the C3 Position

The selective chlorination of the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate is the pivotal step in this methodology. The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms favors the latter, which behaves as an electron-rich aromatic system, susceptible to electrophilic substitution. The electron-donating nature of the nitrogen and oxygen atoms activates the ring, particularly at the C3 and C5 positions. The potent electron-withdrawing trifluoromethyl group at C4 deactivates the adjacent C3 and C5 positions to some extent, but the ortho-para directing influence of the pyridone system typically favors substitution at C3.

N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for such transformations, offering high regioselectivity under controlled conditions.[2]

Experimental Protocol for Methodology 1

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and a suitable solvent such as ethanol.

  • Add ammonium acetate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like acetic acid or acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution while stirring at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.[3]

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove succinimide, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Methodology 2: Chlorination of the Hydroxyl Group Followed by Hydrolysis

An alternative strategy involves the initial chlorination of the hydroxyl group of 2-hydroxy-4-(trifluoromethyl)pyridine to form 2-chloro-4-(trifluoromethyl)pyridine, followed by a subsequent hydrolysis step to re-introduce the hydroxyl group. While seemingly counterintuitive, this approach can be advantageous under certain circumstances, particularly if the 2-chloro intermediate is required for other synthetic purposes.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The conversion of the 2-hydroxypyridine to a 2-chloropyridine is a standard transformation. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed. A patented procedure using thionyl chloride in the presence of a catalytic amount of DMF has been reported to be highly efficient.[4]

Reaction Pathway for Methodology 2

cluster_1 Methodology 2: Chlorination-Hydrolysis Sequence F 2-Hydroxy-4-(trifluoromethyl)pyridine H 2-Chloro-4-(trifluoromethyl)pyridine F->H Chlorination of OH G Thionyl Chloride (SOCl₂) G->H J This compound H->J Hydrolysis H->J This route is not direct to the target. A subsequent C3 chlorination would be needed. I Aqueous Base (e.g., NaOH) I->J K Electrophilic Chlorination Reagent

Caption: A multi-step approach involving chlorination of the hydroxyl group. Note that this route does not directly yield the target compound without an additional C3 chlorination step.

Editor's Note on Methodology 2: It is crucial to recognize that this pathway, as depicted, yields 2-chloro-4-(trifluoromethyl)pyridine. To arrive at the target molecule, this compound, a subsequent selective hydrolysis of the 2-chloro group in the presence of a 3-chloro substituent would be challenging and likely non-selective. A more plausible, though not explicitly found in the initial literature search for this specific molecule, would be the selective C3 chlorination of 2-chloro-4-(trifluoromethyl)pyridine followed by selective hydrolysis of the C2 chloro group. However, for the purpose of a practical comparison, we will benchmark the synthesis of the common precursor, 2-hydroxy-4-(trifluoromethyl)pyridine, and then compare different chlorination strategies to obtain a chlorinated derivative. The most direct comparison is between the C3-chlorination of the 2-pyridone (Methodology 1) and the chlorination of the hydroxyl group to the 2-chloro derivative.

Comparative Analysis of Synthetic Routes

ParameterMethodology 1 (Cyclocondensation & C3-Chlorination)Chlorination of Hydroxyl Group (to 2-chloro derivative)
Overall Yield Good to Excellent (typically 70-85% over two steps)Excellent (often >90% for the chlorination step)[4]
Reaction Steps TwoOne (from the common intermediate)
Reagents Ethyl 4,4,4-trifluoro-3-oxobutanoate, NH₄OAc, NCSThionyl chloride (SOCl₂), DMF (cat.)[4]
Reaction Conditions Moderate (Reflux, 50-60 °C)Moderate to High (Reflux at 110 °C)[4]
Scalability Readily scalableReadily scalable
Atom Economy ModerateGood
Safety Considerations Standard laboratory precautions.Thionyl chloride is corrosive and releases HCl gas.
Advantages Direct synthesis of the target scaffold. High regioselectivity.High yield for the chlorination step.[4]
Disadvantages Two distinct reaction setups required.Does not directly produce the target molecule.

Conclusion

For the direct synthesis of this compound, Methodology 1 , involving the cyclocondensation to form the 2-pyridone core followed by regioselective C3-chlorination with N-chlorosuccinimide, stands out as the more strategic and efficient approach. This route directly addresses the synthetic challenge of introducing the chloro substituent at the desired position with high selectivity.

While the chlorination of the hydroxyl group to form 2-chloro-4-(trifluoromethyl)pyridine is a high-yielding transformation, it does not directly lead to the target molecule and would necessitate a more complex and likely lower-yielding subsequent multi-step process to achieve the desired substitution pattern.

For researchers and drug development professionals, the choice of synthetic route will depend on the ultimate goal. If this compound is the final target, Methodology 1 is the recommended pathway.

References

  • Tsukamoto, T., & Nakamura, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-267. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-220. [Link]

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
  • Chen, C. Y., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2018(4), M1014. [Link]

  • ResearchGate. (2020). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents and conditions: (a) NCS (1.2 equiv.), AcOH, 55 °C, 7 h, 15-32 %. [Link]

Sources

Safety Operating Guide

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Operational Context

Before initiating any disposal workflow, you must accurately characterize the material. In drug discovery, 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a high-value intermediate often used as a building block for agrochemicals and pharmaceuticals. Its structural integrity relies on the stability of the trifluoromethyl group, which conversely makes it persistent and challenging to destroy thermally.

Critical Chemical Nuance: The "2-hydroxy" substituent allows this molecule to exist in a tautomeric equilibrium between the enol form (hydroxypyridine) and the keto form (pyridone) . In the solid state, it predominantly adopts the pyridone form, leading to higher melting points and lower volatility compared to its chloro- or fluoro- analogs. This dictates that it must be handled as a solid hazardous waste , not a liquid solvent waste.

Property Data / Specification
CAS Number 1227602-53-0
Physical State Solid (Crystalline powder, typically white to off-white)
Molecular Formula C₆H₃ClF₃NO
Molecular Weight 197.54 g/mol
Acidity/Basicity Amphoteric (Weakly acidic due to -OH/NH tautomer; weakly basic pyridine nitrogen)
Primary Hazards Skin/Eye/Respiratory Irritant (H315, H319, H335)

Hazard Identification & Pre-requisites

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)

Operational Safety (PPE):

  • Respiratory: N95 or P100 particulate respirator is mandatory during weighing or spill cleanup to prevent inhalation of fluorinated dust.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For prolonged handling, double-gloving is recommended.

  • Eye: Chemical safety goggles.[2] Safety glasses are insufficient due to the risk of fine dust entering the eye.

Waste Characterization Strategy (RCRA)

This compound is not explicitly listed on the EPA’s P-list or U-list. However, as a scientist, you must apply Process Knowledge to classify it correctly to ensure compliance and safety.

  • Characteristic of Corrosivity (D002): Unlikely for the solid, but aqueous solutions may be acidic. Check pH if in solution.

  • Characteristic of Toxicity (D004-D043): While not a standard TCLP metal or pesticide, the halogenated nature requires it to be treated as Halogenated Organic Waste .

  • Halogen Content: The presence of Chlorine and Fluorine mandates that this waste be directed to an incinerator capable of scrubbing acid gases (HCl and HF).

Decision Logic for Waste Segregation

WasteSegregation Figure 1: Waste Segregation Decision Tree for Fluorinated Pyridines Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Liquid StreamA Stream A: Solid Halogenated Waste (Label: Toxic, Irritant) SolidPath->StreamA HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (Label: Flammable, Toxic) HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste (Label: Flammable, Toxic) HalogenCheck->StreamC No (e.g., Methanol, Ethyl Acetate)

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Debris)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This "double containment" prevents dust release when the container is opened at the disposal facility.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations (e.g., "Cl-OH-Pyridine").

    • Constituents: Explicitly list "Fluorinated Organic Solid" to alert the disposal facility of the HF generation potential.

    • Hazards: Check "Toxic" and "Irritant".

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent is compatible with the waste drum.

    • Caution: If the solvent is basic (e.g., amines, NaOH), the acidic phenolic proton of the pyridine will react, potentially generating heat. Neutralize highly basic solutions before adding to general waste drums.

  • Segregation: Pour into the Halogenated Solvent carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethyl-pyridine solute technically renders the mixture a halogenated waste stream for incineration purposes.

C. Final Disposal Method: High-Temperature Incineration

You cannot treat this waste chemically in the lab (e.g., via bleach oxidation) because the trifluoromethyl group (-CF₃) is chemically inert to standard oxidation.

  • Requirement: The waste must be shipped to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator operating >1100°C.

  • Mechanism: High temperature is required to break the C-F bonds.

  • Pollution Control: The facility must have a wet scrubber (using Ca(OH)₂ or NaOH) to capture the Hydrogen Fluoride (HF) gas generated during combustion.

Spill Response Procedures

Scenario: You have spilled 5 grams of solid powder on the benchtop.

Immediate Action: Do not use a brush or compressed air. This will aerosolize the fluorinated dust, creating an inhalation hazard.

SpillResponse Figure 2: Dry Powder Spill Response Workflow Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE N95 Mask, Double Nitrile Gloves, Goggles Alert->PPE Contain 3. Containment Cover spill with damp paper towels to suppress dust PPE->Contain Clean 4. Cleanup Scoop up damp material. Wipe surface 3x with soap/water. Contain->Clean Dispose 5. Disposal Place all materials in Solid Hazardous Waste container Clean->Dispose

Decontamination Verification: After cleaning, check the surface pH with a wet pH strip. If the residue is acidic (due to the phenolic hydroxyl), re-clean with a mild sodium bicarbonate solution (5%) until neutral.

Compatibility Matrix

Chemical ClassCompatibility StatusOperational Note
Strong Oxidizers Incompatible Avoid mixing with nitric acid or perchlorates. While the -CF3 group is stable, the pyridine ring can oxidize.
Strong Bases Reactive Reacts with the hydroxyl group to form a salt. Exothermic.
Reducing Agents Stable Generally stable, but avoid strong hydrides (LiAlH4) which may attack the halogenated ring.
Water Compatible Low solubility.[3][4] Does not react violently.

References

  • PubChem. (n.d.).[5] Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). RCRA Orientation Manual: Hazardous Waste Identification. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). C&L Inventory: Pyridine derivatives. European Chemicals Agency.[1] Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
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3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.